METHYL (4Z)-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Overview
Description
METHYL (4Z)-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound belonging to the class of heterocyclic compounds It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom The compound is characterized by the presence of a thiophene group, a methylidene group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (4Z)-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves the base-catalyzed intramolecular cyclization of precursor compounds. One common method involves the cyclization of aminoacetylenic ketones in the presence of strong acids or the use of palladium and gold salts for ring-closure reactions . The reaction conditions are generally mild, with temperatures ranging from 20°C to 80°C, depending on the specific reagents and catalysts used .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
METHYL (4Z)-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The thiophene and pyrrole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the thiophene or pyrrole rings, leading to a diverse array of derivatives.
Scientific Research Applications
METHYL (4Z)-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of METHYL (4Z)-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(4Z)-2-METHYL-4-[(PYRIDIN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: A similar compound with a pyridine ring instead of a thiophene ring.
4-(((4-METHOXYPHENYL)AMINO)METHYL)-N,N-DIMETHYLANILINE: A compound with a different substitution pattern on the aromatic ring.
Uniqueness
METHYL (4Z)-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its specific combination of functional groups and heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
methyl (4Z)-2-methyl-1-(2-methylpropyl)-5-oxo-4-(thiophen-2-ylmethylidene)pyrrole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-10(2)9-17-11(3)14(16(19)20-4)13(15(17)18)8-12-6-5-7-21-12/h5-8,10H,9H2,1-4H3/b13-8- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZDXPQUGYJHOJ-JYRVWZFOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=CC=CS2)C(=O)N1CC(C)C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=CS2)/C(=O)N1CC(C)C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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